molecular formula C11H15N3O2S B1344855 2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1218077-95-2

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1344855
CAS RN: 1218077-95-2
M. Wt: 253.32 g/mol
InChI Key: XBVPIFRZBQGDPY-UHFFFAOYSA-N
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Description

“2-(2-Aminopyridin-3-yl)acetic acid” is a compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

A chemodivergent synthesis of N-(pyridin-2-yl)amides was performed from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of “2-(2-Aminopyridin-3-yl)acetic acid” was confirmed using elemental analysis and NMR spectra . Torsional potential energy scans for all five of its rotating bonds were made to get approximate dihedral angles .


Chemical Reactions Analysis

In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Physical And Chemical Properties Analysis

“2-(2-Aminopyridin-3-yl)acetic acid” is a solid substance with a molecular weight of 152.15 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Biological Research

Synthesis and Impact on Learning and Memory

Compounds synthesized from interactions involving thiazolidine-4-carboxylic acid and aminopyridines, including structures similar to the query compound, have shown significant effects on learning and memory in experimental animals. These effects suggest a potential influence on the central cholinergic system, highlighting the compound's relevance in neurological research and potential therapeutic applications (Krichevskii et al., 2007).

Ultrasonics Promoted Synthesis

A study reported the efficient multicomponent synthesis of thiazolidinones from reactions involving arenealdehydes, mercaptoacetic acid, and 2-aminopyridine, facilitated by ultrasound irradiation. This method underscores the compound's utility in facilitating the synthesis of heterocyclic thiazolidinones, contributing to the advancement of synthetic chemistry techniques (Gouvêa et al., 2012).

Antioxidant and Antimicrobial Evaluation

Derivatives encompassing thiazolidinone and azetidinone structures have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds, derived from similar foundational structures, exhibit promising biological activities, suggesting the compound's potential in the development of new therapeutic agents (Saundane et al., 2012).

Antimicrobial Applications

Novel Bioactive Compounds as Antimicrobial Agents

A variety of derivatives synthesized from pyrazine-2,3-dicarboxylic acid and thiosemicarbazide, treated with chloroacetic acid and further reacted with various substituted pyridine-2-carbaldehydes, have shown powerful antimicrobial activity. This research demonstrates the compound's applicability in creating novel antimicrobial agents (Ayyash et al., 2022).

Synthesis and Antimicrobial Activity

The synthesis of novel thiazolidine-2,4-dione derivatives and their evaluation against a range of bacterial and fungal species have highlighted some compounds' weak to moderate antibacterial and antifungal activities. This research further supports the compound's role in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Mechanism of Action

While the mechanism of action for “2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid” is not available, it’s worth noting that compounds with similar structures have shown varied medicinal applications .

Safety and Hazards

The safety information for “2-(2-Aminopyridin-3-yl)acetic acid” includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

The synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology . The development of convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .

properties

IUPAC Name

2-(2-aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-11(2)7(10(15)16)14-9(17-11)6-4-3-5-13-8(6)12/h3-5,7,9,14H,1-2H3,(H2,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVPIFRZBQGDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=C(N=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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